molecular formula C9H6F3NO2 B1394408 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1215325-65-7

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1394408
CAS No.: 1215325-65-7
M. Wt: 217.14 g/mol
InChI Key: OGRPFRMNFZIHCT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that features a trifluoromethyl group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the introduction of a trifluoromethyl group into the benzoxazinone structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be facilitated by photoredox catalysis, which uses visible light to drive the reaction . The reaction conditions often involve the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow strategies to generate trifluoromethyl anions on demand. This method employs readily available organic precursors and cesium fluoride as the primary fluorine source .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, photoredox-catalyzed reactions can yield a variety of trifluoromethylated products .

Scientific Research Applications

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity. This allows it to interact effectively with biological targets, such as enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPFRMNFZIHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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